molecular formula C11H11F3O3 B6341198 Ethyl 2-methoxy-4-(trifluoromethyl)benzoate CAS No. 1214367-10-8

Ethyl 2-methoxy-4-(trifluoromethyl)benzoate

Cat. No.: B6341198
CAS No.: 1214367-10-8
M. Wt: 248.20 g/mol
InChI Key: POKSADHUBOYOGB-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy and trifluoromethyl groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxy-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 2-methoxy-4-(trifluoromethyl)benzoic acid is reacted with an ethyl halide in the presence of a palladium catalyst. This method offers high yields and selectivity under mild reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and automated systems ensures high efficiency and consistency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 2-methoxy-4-(trifluoromethyl)benzoic acid.

    Reduction: 2-methoxy-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methoxy-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: This compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 2-methoxy-4-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-4-(trifluoromethyl)benzoate: This compound has a methyl group instead of a methoxy group, resulting in different chemical properties and reactivity.

    Ethyl 4-(trifluoromethyl)benzoate: Lacks the methoxy group, which affects its solubility and interaction with biological targets.

    2-methoxy-4-(trifluoromethyl)benzoic acid: The carboxylic acid derivative of the compound, which has different reactivity and applications.

This compound stands out due to its unique combination of functional groups, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-methoxy-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-3-17-10(15)8-5-4-7(11(12,13)14)6-9(8)16-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKSADHUBOYOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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